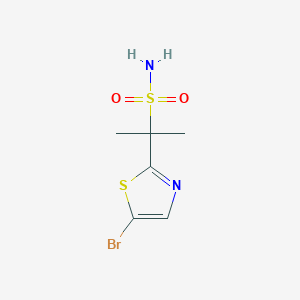
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide
Cat. No. B8511603
M. Wt: 285.2 g/mol
InChI Key: ANOROHOVEQOVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759366B2
Procedure details


The product of Step 4 (2.50 g, 7.02 mmol) was taken up in THF (80 mL) at room temperature, and NaOMe (25% in MeOH, 1.52 g, 7.02 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a white solid. The solid was taken up in water (50 mL), and a solution of NaOAc (3.17 g, 38.6 mmol) and hydroxylamine-O-sulfonic acid (3.97 g, 35.1 mmol) in water (25 mL) was added while cooling the reaction (0° C.). The reaction was vigorously stirred at room temperature overnight (a white solid precipitated after 15-30 min). The reaction was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. The resulting white residue was triturated with CH2Cl2 and filtered to provide 2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide (1.58 g, 79%) as a white powder. ESI: [M+H]+ m/z 284.9/286.9.
Name
product
Quantity
2.5 g
Type
reactant
Reaction Step One

Name
NaOMe
Quantity
1.52 g
Type
reactant
Reaction Step Two






Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([S:10](CCC(OC)=O)(=[O:12])=[O:11])([CH3:9])[CH3:8])=[N:4][CH:3]=1.C[O-].[Na+].CC([O-])=O.[Na+].[NH2:27]OS(O)(=O)=O>C1COCC1.O>[Br:1][C:2]1[S:6][C:5]([C:7]([S:10]([NH2:27])(=[O:12])=[O:11])([CH3:9])[CH3:8])=[N:4][CH:3]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(S1)C(C)(C)S(=O)(=O)CCC(=O)OC
|
Step Two
|
Name
|
NaOMe
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.17 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.97 g
|
|
Type
|
reactant
|
|
Smiles
|
NOS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was vigorously stirred at room temperature overnight (a white solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the suspension was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
providing a white solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction (0° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated after 15-30 min)
|
|
Duration
|
22.5 (± 7.5) min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction was extracted with ethyl acetate (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting white residue was triturated with CH2Cl2
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C(S1)C(C)(C)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.58 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
